molecular formula C48H93NO11S B1164816 N-Tetracosanoyl-sulfatide

N-Tetracosanoyl-sulfatide

Cat. No.: B1164816
M. Wt: 892
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Description

Context within Sulfatide Glycosphingolipid Research

N-Tetracosanoyl-sulfatide belongs to the class of sulfatides (B1148509), which are sulfated galactosylceramides. caymanchem.com These are a type of sulfoglycosphingolipid, characterized by a ceramide lipid backbone linked to a sulfated galactose sugar molecule. lipotype.com The ceramide itself consists of a long-chain sphingoid base attached to a fatty acid. lipotype.com Sulfatides are integral components of the plasma membrane in eukaryotic cells, particularly enriched in the nervous system. wikipedia.orgimrpress.com

Research into sulfatides has revealed their involvement in a wide array of biological functions. They are crucial for the structure and function of the myelin sheath that insulates neuronal axons, facilitating rapid nerve impulse conduction. wikipedia.orgnih.gov Beyond the nervous system, sulfatides are found in various tissues including the kidney, gastrointestinal tract, and islets of Langerhans, where they participate in processes such as cell adhesion, protein trafficking, and signaling pathways. lipotype.comnih.govfrontiersin.org Alterations in sulfatide metabolism have been linked to several diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as diabetes and certain cancers. caymanchem.comlipotype.com

Specificity of this compound (C24:0) within Sulfatide Isoforms

The defining feature of this compound is the length of its fatty acid chain, which contains 24 carbon atoms with no double bonds (denoted as C24:0). nih.govmedchemexpress.com This specific isoform is one of many sulfatide species, which exhibit significant heterogeneity in their fatty acid composition. researchgate.net The length and saturation of the fatty acid chain, as well as hydroxylation, contribute to the diversity of sulfatide isoforms. imrpress.com

This compound (C24:0), along with its monounsaturated counterpart (C24:1), is a major sulfatide species found in the myelin of the central nervous system (CNS). researchgate.netnih.gov Its long fatty acid chain is thought to contribute to the stability and tight packing of lipids within the myelin membrane. researchgate.net Research has highlighted the distinct biological roles of different sulfatide isoforms. For instance, in pancreatic beta cells, the C16:0 isoform is involved in insulin (B600854) production, whereas the C24:0 isoform is suggested to have immunomodulatory functions, potentially protecting these cells from autoimmune attack. imrpress.comnih.govresearchgate.net Studies have also shown that synthetic this compound can inhibit the outgrowth of retinal ganglion cell neurites in vitro, suggesting a role in neuronal development and regeneration. nih.gov

Table 1: Common Sulfatide Isoforms and Their Predominant Locations

Sulfatide Isoform Fatty Acid Chain Predominant Location(s)
N-Palmitoyl-sulfatide C16:0 Pancreatic islet β-cells nih.gov
N-Stearoyl-sulfatide C18:0 Central Nervous System nih.gov
This compound C24:0 Myelin (CNS) researchgate.netnih.gov, Pancreatic islet β-cells imrpress.com
N-Tetracosenoyl-sulfatide C24:1 Myelin (CNS) researchgate.netnih.gov

Historical Perspective of Sulfatide Research

The study of sulfatides dates back to 1884, when Johann Ludwig Wilhelm Thudichum first isolated a sulfur-containing lipid from the human brain, which he named "sulfatide". nih.govgerli.com For a considerable time, the precise structure of sulfatide remained a subject of investigation. In 1933, it was initially proposed that the sulfate (B86663) group was attached to the C6 position of the galactose molecule. wikipedia.org However, it was not until 1962 that Tamio Yamakawa correctly determined the structure, demonstrating through gas-liquid chromatography that the sulfate group is, in fact, attached to the C3 position of galactose. wikipedia.orgnih.gov

Early research focused on the accumulation of sulfatides in the tissues of patients with metachromatic leukodystrophy (MLD), a lysosomal storage disorder. nih.govnih.gov This disease is caused by a deficiency of the enzyme arylsulfatase A, leading to a buildup of sulfatides and progressive demyelination. nih.gov The examination of mice deficient in the enzymes responsible for sulfatide synthesis, such as cerebroside sulfotransferase (CST), has provided significant insights into the physiological roles of these lipids in myelin formation and maintenance. wikipedia.orgnih.gov Over the decades, research has expanded from the nervous system to uncover the diverse functions of sulfatides and their various isoforms in a multitude of biological systems. caymanchem.comwikipedia.org

Properties

Molecular Formula

C48H93NO11S

Molecular Weight

892

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C24:0-Sulfatide;  N-Tetracosanoyl-sphingosyl-beta-D-galactoside-3-sulfate;  N-Lignoceroyl-sulfatide

Origin of Product

United States

Biosynthesis and Metabolic Pathways of N Tetracosanoyl Sulfatide

De Novo Synthesis Pathways

The de novo synthesis of N-Tetracosanoyl-sulfatide is a sequential process that begins in the endoplasmic reticulum and concludes in the Golgi apparatus. wikipedia.orgresearchgate.netnih.gov This pathway ensures a steady supply of sulfatides (B1148509), which are vital for the structure and function of myelin. nih.gov

The synthesis of this compound is initiated from a ceramide precursor. wikipedia.orgnih.govresearchgate.net Specifically, ceramides with a C24 fatty acid chain, such as N-tetracosanoyl-sphingosine, are utilized. researchgate.net These long-chain fatty acids are characteristic of the sulfatides found in mature central nervous system myelin. researchgate.net The initial step involves the condensation of L-serine and palmitoyl-CoA, followed by several reactions to generate the ceramide backbone. researchgate.net

The next crucial step is the galactosylation of the ceramide precursor, a reaction catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), also known as UGT8. researchgate.netnih.govresearchgate.net This enzyme transfers a galactose molecule from UDP-galactose to the ceramide, forming galactosylceramide (GalCer). wikipedia.orgresearchgate.netnih.gov This reaction takes place in the endoplasmic reticulum. researchgate.netnih.govfrontiersin.org CGT is a key enzyme in the synthesis of galactolipids and its activity is essential for the production of the precursor required for sulfatide synthesis. nih.gov

Following its synthesis in the endoplasmic reticulum, galactosylceramide is transported to the Golgi apparatus. wikipedia.orgresearchgate.netnih.gov Here, the final step of sulfatide synthesis occurs, catalyzed by the enzyme 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST), also known as GAL3ST1. researchgate.netnih.govresearchgate.net CST facilitates the transfer of a sulfate (B86663) group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose residue of galactosylceramide. nih.govfrontiersin.orgnih.gov This sulfation step results in the formation of this compound. nih.gov

The biosynthesis of this compound is spatially organized within the cell. The initial synthesis of the galactosylceramide precursor by CGT occurs in the luminal leaflet of the endoplasmic reticulum. wikipedia.orgfrontiersin.orgnih.gov Subsequently, galactosylceramide is transported to the Golgi apparatus, specifically the late Golgi, where the sulfotransferase CST is localized. wikipedia.orgresearchgate.netnih.govfrontiersin.org This compartmentalization ensures the efficient and regulated synthesis of sulfatides.

Biosynthesis Step Enzyme Substrate(s) Product Cellular Location
GalactosylationUDP-galactose:ceramide galactosyltransferase (CGT)Ceramide, UDP-galactoseGalactosylceramide (GalCer)Endoplasmic Reticulum
Sulfation3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST)Galactosylceramide, 3'-phosphoadenosine-5'-phosphosulfate (PAPS)This compoundGolgi Apparatus

Catabolic Pathways and Degradation

The breakdown of this compound is as crucial as its synthesis for maintaining cellular homeostasis. An accumulation of sulfatides can be toxic to cells. nih.gov

The primary site for the degradation of this compound is the lysosome. researchgate.netnih.govfrontiersin.org The catabolic process is initiated by the lysosomal enzyme Arylsulfatase A (ARSA). researchgate.netwikipedia.org ARSA catalyzes the hydrolysis of the sulfate ester bond at the 3' position of the galactose residue, removing the sulfate group from the sulfatide molecule. nih.govmedlink.com This desulfation step yields galactosylceramide. medlink.com A deficiency in ARSA activity leads to the lysosomal storage disease metachromatic leukodystrophy, characterized by the accumulation of sulfatides and progressive demyelination. wikipedia.orgmdpi.comnih.gov The action of ARSA is facilitated by a small non-enzymatic protein called saposin B, which presents the sulfatide to the active site of the enzyme. frontiersin.orgresearchgate.net

Catabolism Step Enzyme Substrate Product Cellular Location
DesulfationArylsulfatase A (ARSA)This compoundGalactosylceramideLysosome

Role of Sphingolipid Activator Protein Saposin B

The catabolism of this compound is critically dependent on the function of Saposin B (SapB), a non-enzymatic glycoprotein. nih.gov Saposin B is one of four small lysosomal proteins derived from a precursor protein known as prosaposin. oup.comnih.gov Its primary role is to act as a sphingolipid activator protein, which is essential for the hydrolysis of sulfatides within the lysosome. wikipedia.orgnih.gov

Saposin B facilitates the degradation process by interacting with the lysosomal membrane to extract sulfatide molecules. wikipedia.orgnih.gov This action makes the sulfatide accessible to the water-soluble enzyme, arylsulfatase A (ASA). nih.govnih.gov In essence, Saposin B functions as a lipid transporter or presenter, bridging the gap between the membrane-embedded sulfatide and the hydrolytic enzyme. nih.govresearchgate.net The dimeric shell structure of Saposin B is crucial for binding to hydrophobic lipids like sulfatide and presenting them to the appropriate enzymes for cleavage. nih.gov

A deficiency in Saposin B, due to mutations in the prosaposin gene, impairs the function of arylsulfatase A, leading to the accumulation of sulfatide. nih.govfrontiersin.org This accumulation results in a clinical presentation that resembles metachromatic leukodystrophy (MLD), a lysosomal storage disorder typically caused by a deficiency in the ASA enzyme itself. nih.govnih.gov

Molecule Function in this compound Metabolism
Saposin B (SapB) Extracts sulfatide from the lysosomal membrane and presents it to arylsulfatase A for degradation. nih.govwikipedia.orgnih.gov
Prosaposin Precursor protein that is processed to produce Saposin B and other saposins. oup.comnih.gov
Arylsulfatase A (ASA) The enzyme that hydrolyzes the sulfate group from sulfatide, a reaction that requires Saposin B. wikipedia.orgfrontiersin.org

Lysosomal Compartment Involvement

The degradation of this compound exclusively occurs within the acidic environment of the lysosomes. wikipedia.orgnih.gov This organelle serves as the cell's primary recycling center, containing a host of hydrolytic enzymes to break down complex molecules. For sulfatides, the key catabolic event is the hydrolysis of the sulfate group from the galactose moiety, a reaction catalyzed by the lysosomal enzyme arylsulfatase A (ASA). researchgate.netjneurosci.org

The entire degradation process, which is sometimes referred to as the 'salvage pathway', requires the coordinated action of ASA and its activator, Saposin B. researchgate.netucl.ac.uk A breakdown in this pathway, caused by a deficiency in either ASA or Saposin B, leads to the pathological intralysosomal storage of sulfatides. nih.govjneurosci.org This accumulation is the hallmark of metachromatic leukodystrophy (MLD). wikipedia.orgnih.gov The storage of sulfatides is observed in various cell types, particularly in the myelin-producing cells (oligodendrocytes and Schwann cells) of the nervous system, but also in neurons and microglia. nih.govnih.gov Studies have shown that this lysosomal accumulation can trigger demyelination and progressive neurodegeneration. nih.govnih.gov

Process/Component Role in this compound Metabolism
Lysosome The cellular organelle where the degradation of sulfatide takes place. wikipedia.orgnih.gov
Arylsulfatase A (ASA) A lysosomal enzyme that catalyzes the first step in sulfatide degradation by removing the sulfate group. researchgate.netjneurosci.org
Metachromatic Leukodystrophy (MLD) A lysosomal storage disease caused by the accumulation of sulfatides due to deficient ASA or Saposin B activity. nih.govnih.gov
Salvage Pathway The degradation of sulfatide in the lysosome to generate galactosylceramide and ceramide, which can be reused for synthesis. researchgate.netucl.ac.uk

Regulation of this compound Homeostasis

The cellular concentration of this compound is tightly controlled through a balance of its synthesis and degradation pathways, which are governed by specific enzymes and genetic factors.

Enzymatic Regulation and Activity Modulation (e.g., by Ceramide Synthase 2)

The biosynthesis of this compound begins with the formation of its ceramide backbone. The N-acyl chain length of ceramides is determined by a family of six distinct ceramide synthases (CerS). nih.govavantiresearch.com Specifically, Ceramide Synthase 2 (CerS2) is responsible for synthesizing ceramides with very long acyl chains, including the C24:0 (tetracosanoic acid) chain that defines this compound. nih.gov The expression levels of CerS2 mRNA correlate well with the abundance of ceramides containing these long acyl chains in various tissues. nih.gov The activity of CerS2 can be modulated by factors such as phosphorylation and interactions with other proteins, providing a key regulatory point for the production of the specific ceramide precursor required for this compound. nih.govnih.govsemanticscholar.org

Following the synthesis of C24:0-ceramide, two key enzymes are involved in converting it to sulfatide:

UDP-galactose:ceramide galactosyltransferase (CGT) transfers a galactose moiety to the ceramide. wikipedia.orgfrontiersin.org

Cerebroside sulfotransferase (CST) then adds a sulfate group to the galactose residue, completing the synthesis. nih.govfrontiersin.org

The catabolic side of homeostasis is regulated by the activity of arylsulfatase A (ASA), which, as previously noted, is dependent on modulation by the activator protein Saposin B. nih.gov

Genetic Factors Influencing Synthesis and Degradation (e.g., FA2H)

The enzymes controlling this compound levels are encoded by specific genes, and mutations in these genes can disrupt homeostasis.

Key genes in the synthesis and degradation pathways include:

CERS2 : Encodes Ceramide Synthase 2, determining the C24:0 acyl chain. nih.gov

UGT8 : Encodes the CGT enzyme, responsible for galactosylation. researchgate.net

GAL3ST1 : Encodes the CST enzyme, which performs the final sulfation step. researchgate.net

ARSA : Encodes arylsulfatase A. Mutations in this gene are the primary cause of metachromatic leukodystrophy. wikipedia.orgjneurosci.org

PSAP : Encodes the prosaposin precursor protein for Saposin B. Mutations can lead to an MLD-like disorder. nih.gov

A significant genetic factor influencing the specific structure of sulfatides is the Fatty Acid 2-Hydroxylase (FA2H) gene . This gene encodes an enzyme that adds a hydroxyl group to the second carbon of fatty acids. nih.govmedlineplus.gov 2-hydroxylated sulfatides are abundant components of the myelin sheath. nih.govnih.gov Therefore, the FA2H gene is directly involved in producing 2-hydroxy-N-tetracosanoyl-sulfatide, a specific variant of the compound. nih.gov Mutations in FA2H lead to the reduction or elimination of the enzyme's function, resulting in abnormal myelin and a group of neurodegenerative disorders, including fatty acid hydroxylase-associated neurodegeneration (FAHN) and hereditary spastic paraplegia 35. medlineplus.govnih.govnih.gov The co-expression of FA2H, UGT8, and GAL3ST1 has been observed in areas of sulfatide enrichment in certain pathological conditions. nih.gov

Gene Encoded Protein/Enzyme Function in this compound Homeostasis
CERS2 Ceramide Synthase 2Synthesizes the C24:0 ceramide precursor. nih.gov
FA2H Fatty Acid 2-HydroxylaseCreates 2-hydroxylated fatty acids for the synthesis of 2-hydroxy-sulfatides. nih.govmedlineplus.gov
UGT8 Ceramide Galactosyltransferase (CGT)Adds a galactose group to ceramide. researchgate.net
GAL3ST1 Cerebroside Sulfotransferase (CST)Adds a sulfate group to galactosylceramide to form sulfatide. researchgate.net
ARSA Arylsulfatase A (ASA)Degrades sulfatide by removing the sulfate group. wikipedia.orgjneurosci.org
PSAP ProsaposinPrecursor to Saposin B, the essential activator for ASA. nih.gov

Cellular and Subcellular Localization in Research Models

Distribution in Myelinating Glial Cells

Sulfatides (B1148509) are a hallmark of myelinating glial cells, where they constitute a major fraction of the total lipid content of the myelin sheath nih.govnih.gov. The long acyl chain of N-Tetracosanoyl-sulfatide is particularly characteristic of mature myelin researchgate.netucl.ac.uk.

Oligodendrocytes in the Central Nervous System (CNS)

In the CNS, this compound is synthesized by oligodendrocytes and is a critical component of the myelin sheath, accounting for approximately 4% of total myelin lipids nih.gov. Research indicates that while shorter fatty acid chain sulfatides (C16:0, C18:0) are more prevalent during early oligodendrocyte development, the longer chain species like C24:0 and C24:1 are significantly upregulated during the active phase of myelination ucl.ac.uktottori-u.ac.jp. This suggests a specialized role for this compound in the structure and maintenance of mature, compact myelin researchgate.net.

Functionally, it is integral to myelin integrity and function. Studies on mice lacking the enzyme for sulfatide synthesis show a reduction in major myelin proteins and thinner myelin sheaths, underscoring sulfatide's role in stabilizing the myelin membrane nih.gov. It is also involved in glial-axon signaling and the proper organization and maintenance of ion channel clusters at the nodes of Ranvier nih.gov.

Schwann Cells in the Peripheral Nervous System (PNS)

Similar to their CNS counterparts, Schwann cells in the PNS synthesize sulfatides, including the N-Tetracosanoyl species, as a major lipid component of the peripheral myelin sheath nih.govucl.ac.ukwikipedia.org. The presence of sulfatide is considered an initiation factor for the process of myelination by Schwann cells nih.gov. Its accumulation in these cells is essential for the formation and maintenance of myelin, and its absence can lead to demyelination and associated neuropathies researchgate.net.

Interactive Data Table: Localization in Myelinating Cells

Cell TypeSystemSubcellular LocalizationKey Findings
Oligodendrocytes Central Nervous System (CNS)Myelin SheathEssential for myelin maintenance and compaction; long-chain C24:0 species are dominant in mature myelin.
Schwann Cells Peripheral Nervous System (PNS)Myelin SheathActs as an initiation factor for myelination; crucial for the structural integrity of peripheral nerves.

Presence in Non-Myelinating Cells and Tissues

Beyond its well-established role in the nervous system, this compound and other sulfatide species are localized in several non-myelinating cells and tissues, where they contribute to a range of biological functions.

Renal Tubular Cells

Sulfatides are found in high concentrations in the kidney, specifically localized to the apical membranes of the distal renal tubular cells nih.govwikipedia.org. While the exact fatty acid composition in this tissue can be diverse, sulfatides play a role in renal physiology frontiersin.org. They are implicated in ion handling and are particularly important for maintaining high interstitial ammonium concentrations in the renal papilla, which is crucial for acid-base homeostasis nih.gov. Sulfatides in the kidney also function as ligands for L-selectin, mediating the infiltration of monocytes into the kidney's interstitium during inflammatory responses nih.govwikipedia.org.

Selected Tumor Cell Lines and Tissues

Elevated expression of sulfatides has been identified in various human cancers, suggesting a role in tumor biology nih.govwikipedia.org. The presence of sulfatides has been documented in:

Ovarian Cancer : Malignant ovarian tumors show significantly higher sulfatide content compared to benign tumors nih.govcaymanchem.com.

Renal Cell Carcinoma : This cancer type is associated with increased sulfatide expression nih.govfrontiersin.org.

Hepatocellular Carcinoma : Elevated levels of sulfatide have been reported frontiersin.org.

Colorectal Cancer : Peritoneal metastases of colorectal cancer show a unique lipid signature where sulfatides are predominant in tumor cell areas nih.gov.

Glioblastoma : In U87 glioblastoma cells, sulfatide levels were significantly modulated following treatment with the p53 tumor suppressor gene northwestern.edu.

On the surface of tumor cells, sulfatide can act as a ligand for P-selectin, a cell adhesion molecule on platelets, which may facilitate tumor metastasis wikipedia.orgfrontiersin.org.

Immune Cell Subsets (e.g., Antigen-Presenting Cells, T Cells, NKT Cells)

Sulfatides, including this compound, function as endogenous lipid antigens. They are presented by antigen-presenting cells (APCs), such as dendritic cells and macrophages, via the CD1d molecule, a non-polymorphic MHC class I-like protein nih.gov. This presentation specifically activates a subset of immune cells known as type II Natural Killer T (NKT) cells frontiersin.orgnih.gov. Research has identified cis-tetracosenoyl sulfatide (a C24:1 variant) as a potent immunodominant species from myelin for stimulating these NKT cells nih.gov.

The interaction between sulfatide on APCs and the T-cell receptor of NKT cells is a key immunomodulatory pathway. Activation of type II NKT cells by sulfatide can influence broader immune responses, including the regulation of other T-cell subsets, and has been implicated in the context of autoimmune diseases like multiple sclerosis nih.govnih.govoup.com.

Interactive Data Table: Localization in Non-Myelinating Cells

Cell/Tissue TypePrimary LocalizationAssociated Functions & Research Findings
Renal Tubular Cells Apical Membranes of Distal TubulesIon transport, ammonium retention, ligand for L-selectin in inflammatory cell recruitment.
Tumor Cells Cell SurfaceBiomarker for cancers (e.g., ovarian, renal); may promote metastasis via P-selectin binding.
Immune Cells (APCs) CD1d Molecules on Cell SurfacePresentation of sulfatide as a self-antigen to activate and regulate Type II NKT cells.

Islet of Langerhans Cells

This compound, as a prominent member of the sulfatide class of glycosphingolipids, has been identified within the insulin-producing cells of the pancreatic islets of Langerhans. nih.gov Research indicates a significant association between sulfatides and the process of insulin (B600854) secretion. nih.gov Studies involving pulse-chase labeling in rat islets have demonstrated that these cells actively produce sulfatide. nih.gov The synthesis pathway appears to involve a recycling process that includes partial degradation in the lysosome. nih.gov This intracellular routing of sulfatide mirrors that of insulin, suggesting a potential functional relationship between the two molecules. nih.gov This has led to the hypothesis that sulfatide may be involved in the trafficking and management of insulin within the islet cells. nih.gov

Research ModelKey Findings on Sulfatide LocalizationImplied Function
Rat Pancreatic IsletsSulfatide is produced and follows the same intracellular route as insulin. nih.govPotential role in insulin trafficking and secretion. nih.govnih.gov
Mammalian β-cellsLocalized to secretory granules and cell surface membranes. wikipedia.orgInvolvement in hormone secretion processes.

Subcellular Compartmentation

Plasma Membrane (Extracellular Leaflet, Lipid Rafts)

This compound is a key component of the plasma membrane in numerous eukaryotic cells, where it is primarily situated on the extracellular leaflet. wikipedia.orgnih.gov This specific orientation allows its carbohydrate portion to be exposed to the extracellular environment, where it can participate in cellular interactions. Glycosphingolipids, including sulfatides, are known to be enriched in the outer layer of the cell membrane. nih.gov

Furthermore, sulfatides are integral to the organization of specialized membrane microdomains known as lipid rafts. nih.gov These rafts are dynamic regions enriched in sphingolipids and cholesterol that play crucial roles in signal transduction and protein trafficking. nih.govlevental-lab.com The presence of sulfatides, with their unique structural properties, facilitates the lateral carbohydrate-carbohydrate interactions necessary for the stability and function of these domains. nih.gov The negatively charged head group of sulfatide can influence the packing and arrangement of molecules within the raft. nih.gov Research has shown that a reduction in sulfatide levels within lipid rafts is associated with certain neurodegenerative conditions, such as Parkinson's disease, highlighting their importance in membrane integrity and function. frontiersin.org

Subcellular LocationSpecific LocalizationAssociated Functions & Findings
Plasma MembraneOuter (Extracellular) Leaflet wikipedia.orgfrontiersin.orgServes as a receptor for cell-surface proteins; interacts with the extracellular matrix. nih.govfrontiersin.org
Lipid RaftsEnriched within these microdomains nih.govCritical for lipid raft organization, signal transduction, and protein trafficking. nih.gov Reduced levels are linked to Parkinson's disease. frontiersin.org

Endoplasmic Reticulum and Golgi Apparatus

The biosynthesis of this compound is a multi-step process that occurs across different subcellular compartments, beginning in the endoplasmic reticulum (ER) and concluding in the Golgi apparatus. nih.govwikipedia.orgfrontiersin.org The initial step takes place on the luminal leaflet of the ER, where the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the transfer of galactose to a ceramide backbone (containing the tetracosanoyl acyl chain) to form galactosylceramide (GalCer). wikipedia.orgfrontiersin.org

Following its synthesis in the ER, GalCer is transported, likely via vesicular trafficking, to the Golgi apparatus. nih.govfrontiersin.org Within the cisternae of the late Golgi, the final step of sulfatide synthesis occurs. nih.gov Here, the enzyme cerebroside sulfotransferase (CST) facilitates the transfer of a sulfate (B86663) group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-position of the galactose residue on GalCer, yielding the final this compound molecule. nih.govwikipedia.org This sequential localization of synthetic enzymes ensures the orderly production of the molecule before it is sorted and transported to its final destinations, such as the plasma membrane. frontiersin.org

OrganelleRole in this compound BiosynthesisKey Enzymes Involved
Endoplasmic ReticulumSite of initial synthesis of the precursor, galactosylceramide (GalCer), from ceramide. nih.govwikipedia.orgfrontiersin.orgUDP-galactose:ceramide galactosyltransferase (CGT). nih.govwikipedia.org
Golgi ApparatusSite of final synthesis step; sulfation of GalCer to form sulfatide. nih.govwikipedia.orgfrontiersin.orgCerebroside sulfotransferase (CST). nih.govwikipedia.org

Lysosomes

The degradation of this compound occurs within the lysosomes, which are acidic organelles containing a host of hydrolytic enzymes. nih.govwikipedia.org The catabolic process is initiated by the lysosomal enzyme arylsulfatase A (ARSA), which hydrolyzes the sulfate group from the galactose moiety of the sulfatide molecule. wikipedia.orgresearchgate.net For this reaction to proceed efficiently, the presence of an activator protein, saposin B, is required. wikipedia.orgfrontiersin.org Saposin B functions to extract the sulfatide from the membrane, making it accessible to the soluble ARSA enzyme. nih.govwikipedia.org

A deficiency in arylsulfatase A or a defect in the gene encoding saposin B disrupts this degradation pathway, leading to the pathological accumulation of sulfatide within the lysosomes. nih.govwikipedia.org This accumulation is the hallmark of metachromatic leukodystrophy (MLD), a severe lysosomal storage disorder. nih.govwikipedia.org In certain cellular contexts, such as neuroblastoma cells under conditions of sulfatide supplementation, the accumulation of cytotoxic levels of sulfatides in lysosomes can contribute to the induction of apoptosis. caymanchem.comnih.gov

OrganelleRole in this compound MetabolismAssociated Proteins & Pathologies
LysosomesSite of catabolism/degradation. nih.govwikipedia.orgEnzyme: Arylsulfatase A (ARSA). wikipedia.orgresearchgate.netActivator: Saposin B. wikipedia.orgfrontiersin.orgPathology: Deficiency leads to Metachromatic Leukodystrophy (MLD). nih.govwikipedia.org

Biological Functions and Roles in Model Systems

Myelin Biology and Neural Function

N-Tetracosanoyl-sulfatide is a key player in the formation and maintenance of the myelin sheath, a specialized membrane essential for nervous system function.

Sulfatides (B1148509) are a major component of the myelin sheath, constituting approximately 4-7% of its lipid weight. nih.gov The unique structure of sulfatides, which includes long unsaturated and monounsaturated acyl chains, facilitates tight molecular packing. mdpi.com This dense arrangement, further enhanced by hydrogen bond formation due to a high degree of hydroxylation, imparts significant stability to the myelin membrane. mdpi.com The rigid carbon chain structure resulting from this packing is crucial for the efficient function of the myelin sheath. mdpi.com

The integrity of the myelin sheath, supported by sulfatides, is paramount for rapid signal propagation through saltatory conduction. mdpi.com Studies have demonstrated a direct correlation between sulfatide levels and nerve conduction parameters. In a study on children with metachromatic leukodystrophy (MLD), a disease characterized by sulfatide accumulation, lower cerebrospinal fluid (CSF) sulfatide levels were associated with better peripheral nerve function. nih.govnih.govregionh.dk Specifically, a reduction in CSF sulfatide levels strongly correlated with improvements in nerve conduction parameters, including compound muscle action potential (CMAP) and sensory nerve action potential (SNAP) amplitudes, as well as motor nerve conduction velocities (MNCVs) and sensory nerve conduction velocities (SNCVs). nih.gov

Nerve Conduction ParameterCorrelation with CSF Sulfatide LevelsReference
CMAP and SNAP amplitudes (Combined Z-scores)Strong Negative Correlation (R = -0.562) nih.gov
MNCVs and SNCVs (Combined Z-scores)Strong Negative Correlation (R = -0.523) nih.gov

Table 1: Correlation between CSF Sulfatide Levels and Nerve Conduction Parameters in MLD Patients.

Sulfatides play a critical role in the organization and stability of the nodes of Ranvier, particularly at the axo-glial junctions. They are essential for stabilizing membrane proteins, such as neurofascin155 (NF155) and myelin-associated glycoprotein (MAG), at these junctions. nih.gov The stable anchoring of NF155, a myelin paranodal protein that binds to the axonal paranodal complex, is dependent on sulfatide. mdpi.comnih.gov Disruptions in these sulfatide-dependent interactions can compromise the integrity of the axon and its connection to the myelin sheath. mdpi.com Research indicates that sulfatide and complex b-series gangliosides, located on the glial and neuronal membranes respectively, work in concert to maintain the stable axo-glial interactions essential for normal nerve function. nih.gov

Sulfatide has been identified as a key negative regulator of the terminal differentiation of oligodendrocytes, the myelin-producing cells of the central nervous system. nih.gov Evidence from studies on cerebroside sulfotransferase-null mice (Cst-/-), which lack sulfatide but express its precursor galactosylceramide (GalC), shows a two- to three-fold increase in the number of terminally differentiated oligodendrocytes both in vitro and in vivo. nih.gov This suggests that sulfatide, rather than GalC, is the primary molecule responsible for the negative regulation of this crucial developmental process. nih.gov The expression of cerebroside sulfotransferase mRNA, the enzyme responsible for sulfatide synthesis, begins in the embryonic spinal cord and increases with age. nih.gov

This compound has been identified as a novel myelin-associated inhibitor of axon outgrowth in the central nervous system (CNS). nih.gov In vitro studies have shown that synthetic sulfatides containing a 24-carbon fatty acid chain, such as this compound, strongly inhibit the neurite outgrowth of retinal ganglion cells (RGCs). nih.gov This inhibitory effect is specific, requiring both the sulfate (B86663) group and the fatty acid moiety of the sulfatide molecule. nih.gov The inhibitory signaling mediated by sulfatide may involve the Rho signaling pathway, as the effects can be lessened by the Rho inhibitor C3 transferase. nih.gov Myelin that lacks sulfatide or has its effects blocked by specific antibodies is significantly less inhibitory to RGC neurite outgrowth, highlighting sulfatide as a major contributor to the inhibitory nature of CNS myelin. nih.gov

CompoundEffect on RGC Neurite OutgrowthReference
This compound (C24)Inhibitory nih.gov
N-Palmitoyl-sulfatide (C16)Inhibitory nih.gov
Lyso-sulfatideNot Inhibitory nih.gov
N-acetyl-sulfatideNot Inhibitory nih.gov

Table 2: Effect of Different Sulfatide Species on Retinal Ganglion Cell (RGC) Neurite Outgrowth.

Cell Adhesion and Aggregation

Beyond its roles in the nervous system, sulfatide is also involved in processes of cell adhesion and aggregation. wikipedia.org For instance, the interaction between sulfatide and P-selectin, which is expressed on platelets, contributes to stable platelet adhesion and aggregation. wikipedia.org This highlights a broader function for sulfatide in mediating cell-cell interactions in various physiological contexts. wikipedia.org

Ligand for Selectins (P-selectin, L-selectin)

Sulfatides, including this compound, are recognized as endogenous ligands for both P-selectin and L-selectin. nih.govnih.gov This interaction is crucial for cellular adhesion processes. Studies have demonstrated that sulfatide-coated sensor chips can bind to both L-selectin and P-selectin, but not E-selectin. researchgate.net This specificity highlights the targeted role of sulfatides in mediating interactions with particular selectin types. The binding of sulfatides to P-selectin and L-selectin is implicated in the adhesion of leukocytes and platelets, playing a role in inflammatory responses and hemostasis. nih.govnih.gov

Interactions with Extracellular Matrix Proteins (Laminin, Thrombospondin, von Willebrand factor)

This compound interacts with several key proteins of the extracellular matrix, influencing cell adhesion, migration, and tissue organization.

Laminin: A sulfatide-binding site has been identified on the globular end region of the long arm of the laminin A chain. nih.gov This interaction is dependent on the intact three-dimensional structure of the protein. nih.gov The binding of laminin to sulfatides on cell surfaces, such as Schwann cells, is a crucial step for the assembly of the basement membrane. researchgate.net

Thrombospondin: This adhesive glycoprotein binds with high affinity to sulfated glycolipids like this compound. semanticscholar.orgnih.gov The interaction is mediated by the amino-terminal heparin/sulfatide-binding domain of thrombospondin. nih.gov This binding is involved in processes such as melanoma cell spreading. nih.gov

von Willebrand Factor (vWF): Sulfatides bind to the A1 domain of vWF, a region also responsible for binding to platelet glycoprotein Ib (GP Ib). nih.gov The binding site for sulfatides on vWF has been localized to the sequence between amino acid residues 512 and 673. nih.gov This interaction can inhibit the adhesion of platelets to vWF under flow conditions, suggesting a regulatory role in thrombosis. nih.gov

Interacting ProteinBinding Domain/RegionFunctional Consequence
P-selectin Not specifiedPlatelet adhesion and aggregation nih.gov
L-selectin Not specifiedNeutrophil adhesion and signaling nih.gov
Laminin Globular end region of the A chain nih.govBasement membrane assembly researchgate.net
Thrombospondin Amino-terminal domain nih.govMelanoma cell spreading nih.gov
von Willebrand Factor A1 domain (residues 512-673) nih.govnih.govInhibition of platelet adhesion nih.gov

Role in Platelet Adhesion and Aggregation (Mechanistic Studies)

Sulfatides are expressed on the surface of platelets and play a significant role as a major ligand for P-selectin in platelet function. nih.gov Upon platelet activation, sulfatides are translocated to the platelet surface, forming concentrated "hot-spots". mdpi.com The interaction between these sulfatides and P-selectin on adjacent platelets is necessary for the formation and stabilization of platelet aggregates. nih.govmdpi.com Mechanistic studies show that antibodies against P-selectin or sulfatide antagonists can reverse platelet aggregation induced by various agonists. nih.gov This indicates that the sulfatide-P-selectin interaction is a crucial mechanism in hemostasis and thrombosis, contributing to the stability of platelet aggregates under flow conditions. nih.govmdpi.com

Intracellular Signaling Modulation

This compound is not only involved in extracellular interactions but also modulates key intracellular signaling pathways, affecting various cellular functions.

Rho Pathway Involvement (e.g., in Retinal Ganglion Cell Neurite Outgrowth)

While direct studies on this compound are limited, related molecules that inhibit neurite outgrowth, such as chondroitin sulfate proteoglycans (CSPGs) found in the glial scar, exert their effects through the Rho/ROCK signaling pathway. nih.gov Inhibition of the Rho GTPase or its downstream effector, Rho kinase (ROCK), can block the inhibitory effects of CSPGs on retinal ganglion cell (RGC) axon growth. nih.gov This suggests that signaling pathways involving Rho GTPases are critical in regulating neurite outgrowth, a process where complex lipids and proteoglycans in the cellular environment play a significant role. nih.govnih.gov

Interaction with Hsp70 and Chaperone Function Modulation

Sulfatides interact with the 70-kDa heat shock protein (Hsp70), a major molecular chaperone. nih.govnih.gov This interaction occurs through the N-terminal ATPase domain of Hsp70 and promotes the oligomerization of Hsp70 into high-molecular-weight complexes. nih.govnih.gov The formation of these oligomers stabilizes the binding of Hsp70 to unfolded protein substrates. nih.gov By inducing this clustering and blocking the binding of ATP, which would typically cause the release of the substrate, sulfatide effectively locks Hsp70 in a high-affinity state for unfolded proteins, thereby modulating its chaperone function. nih.govnih.gov

Interacting MoleculeEffect of InteractionConsequence for Chaperone Function
Hsp70 Promotes Hsp70 oligomerization via the N-terminal ATPase domain nih.govStabilizes Hsp70 binding to unfolded proteins nih.gov
Blocks ATP binding to the Hsp70 oligomer nih.govnih.govLocks Hsp70 in a high-affinity state for substrates nih.gov

Leukotriene Synthesis Suppression in Leukocytes

Sulfatides have been shown to suppress the synthesis of leukotrienes, which are potent inflammatory mediators, in human polymorphonuclear leukocytes. nih.gov This inhibition is achieved through a multi-faceted mechanism. Sulfatides can directly inhibit the activity of the 5-lipoxygenase (5-LO) enzyme. nih.gov Furthermore, upon entering the cell, they induce a rearrangement of intracellular cholesterol, which in turn abrogates the translocation of 5-LO to the nuclear envelope, a critical step for its activation. nih.gov This suppression of leukotriene synthesis demonstrates an anti-inflammatory potential of sulfatides. nih.govnih.gov

Protein Trafficking and Membrane Dynamics

This compound, a subtype of sulfatide with a C24:0 fatty acid chain, is an integral component of cell membranes and plays a critical role in their organization and function. Its involvement in protein trafficking and the dynamic nature of the membrane is intrinsically linked to its presence within specialized membrane microdomains.

Lipid Raft Components and Modulation

Sulfatides, including the N-Tetracosanoyl variant, are significant glycosphingolipids found in lipid rafts—dynamic, ordered microdomains of the plasma membrane enriched in sphingolipids and cholesterol. nih.gov These rafts serve as platforms for signal transduction, protein trafficking, and membrane remodeling. nih.govresearchgate.net The unique structure of sphingolipids, with their potential for hydrogen bonding and tight packing with cholesterol, contributes to the formation of these distinct membrane regions. researchgate.net

The role of sulfatides within these rafts is crucial for their structural integrity and function. They facilitate lateral carbohydrate-carbohydrate interactions which are important for the organization of the lipid raft. nih.govresearchgate.net While the negatively charged head group of sulfatide can perturb its packing arrangement due to lateral repulsion, its interaction with cholesterol and other sphingolipids like sphingomyelin is vital. nih.govresearchgate.net In the presence of sphingomyelin, sulfatide is incorporated into the same phase as sphingomyelin and cholesterol, separate from the phosphatidylcholine-enriched areas of the membrane. nih.govresearchgate.net This selective partitioning underscores its role in modulating the heterogeneity and organization of the cell membrane. The specific acyl chain length, such as the C24:0 chain of this compound, influences the biophysical properties of these microdomains.

Table 1: this compound in Lipid Raft Dynamics

Feature Role of Sulfatide (including this compound) Research Findings
Location Enriched in detergent-insoluble, cholesterol- and sphingolipid-rich membrane microdomains (lipid rafts). nih.gov Found to be a major glycosphingolipid in the myelin sheath, contributing to lipid raft organization. nih.gov
Function Modulates the organization and stability of lipid rafts. nih.govresearchgate.net Facilitates lateral interactions and clustering of raft components. nih.gov

| Interactions | Interacts with cholesterol and sphingomyelin to form ordered domains. nih.govresearchgate.net | Segregates with sphingomyelin and cholesterol, away from phosphatidylcholine-rich regions. researchgate.net |

Role in Apical Sorting of Glycosphingolipid-Enriched Microdomains

In polarized epithelial cells, the plasma membrane is divided into distinct apical and basolateral domains, each with a unique protein and lipid composition. The sorting and delivery of newly synthesized proteins and lipids to their correct destination is a fundamental process. Glycosphingolipid-enriched microdomains, or lipid rafts, are believed to function as sorting platforms for the delivery of cargo to the apical surface. researchgate.net

Sulfatides are implicated in this sorting machinery. For instance, in the myelination process, sulfatide is necessary for the transport of myelin proteolipid protein (PLP) to the myelin membranes. nih.gov This transport occurs via a transcytotic mechanism, highlighting the role of sulfatide in directing protein traffic. nih.gov The clustering of lipid rafts, a process in which sulfatides participate, can segregate apical cargo from basolateral cargo, facilitating the formation of transport carriers destined for the apical membrane. researchgate.net This suggests that this compound, as a component of these rafts, contributes to the machinery responsible for establishing and maintaining cell polarity.

Regulation of Secretory Processes (e.g., Insulin (B600854) Secretion in Pancreatic Models)

Sulfatides play a significant regulatory role in the secretory functions of specialized cells, most notably in the pancreatic beta-cells responsible for insulin secretion. nih.gov Evidence from various mammalian models has established the involvement of sulfatide in insulin processing and secretion. nih.gov

In pancreatic beta-cell models, sulfatide is found in secretory granules and the plasma membrane. nih.govresearchgate.net This specific localization points to its direct involvement in the insulin exocytosis pathway. nih.gov Studies using the RINr1046-38 beta-cell line, a common model for functional studies, have shown that these cells express sulfatide in amounts comparable to isolated rat islets and that it is enriched in detergent-insoluble microdomains. nih.gov The major species of sulfatide identified in these cells contained C16:0 and C24:0 fatty acids, the latter corresponding to this compound. nih.gov

The functions attributed to sulfatide in this context are multifaceted. It is thought to:

Promote proinsulin folding , acting as a non-protein molecular chaperone for insulin. nih.gov

Stimulate calcium ion-dependent exocytosis , a critical step in the release of insulin from secretory granules. nih.gov

Activate ATP-sensitive potassium ion channels , which are key regulators of beta-cell membrane potential and insulin secretion. nih.gov

Table 2: Research Findings on Sulfatide's Role in Insulin Secretion

Aspect of Secretion Role of Sulfatide Model System Key Finding
Subcellular Location Localized to insulin granules and plasma membrane microdomains. nih.govresearchgate.net RINr1046-38 beta-cell line, isolated rat islets. nih.gov Sulfatide is positioned to act at key stages of insulin storage and release. nih.gov
Insulin Processing May act as a molecular chaperone for proinsulin folding. nih.gov General pancreatic models. Proposed as one of the first examples of a non-protein chaperone for insulin. nih.gov
Exocytosis Stimulates Ca²⁺-dependent insulin exocytosis. nih.gov General pancreatic models. Directly influences the final step of the insulin secretion pathway. nih.gov

| Isoform Specificity | C16:0 isoform enhances insulin crystal preservation; C24:0 isoform has little effect. nih.gov | In vitro studies. | Different fatty acid chains confer functional specificity to sulfatide molecules. nih.gov |

Immunomodulatory Activities and Interactions in Research Models

Modulation of T-Cell Function and Differentiation

Beyond its interaction with NKT cells, N-Tetracosanoyl-sulfatide and related sulfatides (B1148509) can directly influence the function and differentiation of conventional T-cells, particularly T helper (Th) cells.

Studies have shown that sulfatide can suppress the proliferation of human T cells that have been polyclonally activated. researchgate.net This suppressive effect has been observed in peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 and anti-CD28 antibodies. researchgate.net In the context of multiple sclerosis, T cells from patients with higher disability status showed a reduced sensitivity to this suppressive effect of sulfatide. researchgate.netresearchgate.net While the direct differential effects of sulfatide on naive versus memory T cell proliferation are not extensively detailed in the provided context, sulfatide has been noted to promote the proliferation and expansion of memory T cells in certain contexts. frontiersin.org

Table 2: Effect of Sulfatide on T-Cell Proliferation

Cell TypeStimulationEffect of Sulfatide
Polyclonally Activated Human T CellsAnti-CD3/CD28Suppression of proliferation
Memory T CellsNot specifiedPromotes proliferation and expansion

Th17 cells are a subset of T helper cells implicated in the pathogenesis of autoimmune diseases. dntb.gov.ua Research indicates that sulfatide treatment can strongly inhibit the differentiation of Th17 cells in vitro. researchgate.net When T helper cells were cultured under Th17-polarizing conditions, the presence of sulfatides led to a decrease in the expression of marker genes for this lineage and a reduction in the number of IL-17A-positive cells. researchgate.net This inhibition of Th17 cell differentiation represents a significant mechanism through which sulfatides may exert their protective effects in autoimmune models like EAE. nih.gov

Induction of Regulatory T Cells (Preclinical Observations)

Preclinical research has indicated that sulfatides possess distinct anti-inflammatory properties, one of which is the capacity to increase the population of regulatory T cells (Tregs). nih.gov Specifically, studies have observed that sulfatide administration can lead to an increase in the number of CD3+CD25+ regulatory T cells. nih.gov These cells are crucial for maintaining immune tolerance and preventing excessive immune responses. The mechanism by which sulfatides exert this influence may be linked to their ability to be presented by the non-classical CD1 molecules, which can in turn influence the innate immune system and inhibit autoimmunity, potentially through the action of regulatory natural killer T (NKT) cells. nih.gov The induction of Tregs represents a key aspect of the immunomodulatory potential of sulfatides, suggesting a pathway through which they can suppress inflammatory and autoimmune processes.

Role in Autoimmune Disease Models

The immunomodulatory effects of this compound and related sulfatides have been investigated in several preclinical models of autoimmune diseases. These studies provide insights into the compound's potential to alter disease progression.

Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. In this model, the administration of sulfatide has been shown to prevent antigen-induced EAE in wild-type mice and to ameliorate the condition, highlighting a potential immune-regulatory function. nih.govnih.gov The proposed mechanism for this effect involves the modulation of NKT cells. nih.gov Specifically, sulfatide-mediated activation of type II NKT cells, along with the suppression of type I NKT cells and dendritic cells, are considered important factors in the regulation of EAE. nih.gov

Table 1: Summary of this compound Effects in EAE Models

Model System Key Findings Proposed Mechanism

Type 1 Diabetes Models

The role of sulfatide has also been examined in the non-obese diabetic (NOD) mouse model, which mimics Type 1 Diabetes (T1D). Research has yielded varied results in this area. Some studies report that the administration of sulfatide substantially reduces the incidence of diabetes in NOD mice. nih.gov However, other investigations have found that while a fraction of NOD mice naturally develop autoantibodies against sulfatide, repeated administration of the compound did not ultimately influence the incidence of T1D in the mouse strain. nih.gov

Further research has focused on specific sulfatide isoforms, suggesting that the C24:0 isoform, this compound, may be particularly important in the context of T1D. imrpress.com It is proposed that this long-chain isoform may suppress the autoimmune attacks on insulin-producing beta cells through its anti-inflammatory properties. imrpress.comimrpress.com This is supported by findings that the level of sulfatide in the islets of Langerhans is significantly reduced in patients recently diagnosed with T1D. imrpress.com

Table 2: Research Findings on this compound in T1D Models

Model System Study Focus Key Findings
Non-obese diabetic (NOD) mice Disease Incidence Conflicting results: one study reports a substantial reduction in diabetes incidence, nih.gov while another reports no influence on disease incidence. nih.gov

Potential for Immunomodulatory Interventions in Autoimmunity (Preclinical)

Based on preclinical findings, sulfatides, including this compound, demonstrate potential as immunomodulatory agents in the context of autoimmunity. The ability of sulfatide to inhibit autoimmunity is linked to its influence on the innate immune system. nih.gov By interacting with CD1 molecules and modulating NKT cell activity, sulfatides can shift the immune response towards a more regulated, less inflammatory state. nih.govnih.gov The amelioration of EAE and the suggested protective role in T1D models underscore the therapeutic possibilities of leveraging these pathways. nih.govnih.govimrpress.com These preclinical observations suggest that sulfatide could be a candidate for interventions aimed at re-establishing immune tolerance in autoimmune disorders.

Influence on Inflammatory Responses

Activation of Brain-Resident Immune Cells (Microglia, Astrocytes)

Sulfatides play a critical role in regulating neuroinflammation, partly by acting as endogenous modulators of the brain's resident immune cells, namely microglia and astrocytes. biorxiv.org Studies using mouse models deficient in sulfatide have revealed that the loss of this lipid leads to significant neuroinflammatory responses. nih.gov This includes the strong and progressive activation of both microglial and astrocytic pathways. biorxiv.org The absence of sulfatide disrupts the normal lipid homeostasis in the brain, which in turn can trigger these inflammatory cascades. nih.gov These findings suggest that this compound is essential for maintaining the non-activated, homeostatic state of microglia and astrocytes, and its depletion can contribute to the neuroinflammatory conditions seen in various neurological disorders. biorxiv.orgnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Insulin (B600854)
CD3

Cytokine Secretion Modulation (e.g., IL-13, IFN-γ)

This compound, as a specific molecular species within the sulfatide family of glycolipids, is involved in the modulation of immune responses through its interaction with distinct lymphocyte populations, particularly CD1d-restricted Natural Killer T (NKT) cells. nih.govnih.gov The nature of the cytokine response, including the secretion of key immunomodulatory molecules like Interferon-gamma (IFN-γ) and Interleukin-13 (IL-13), is highly dependent on the precise molecular structure of the sulfatide analog and the specific immune context. nih.govnih.gov

Modulation of IFN-γ Secretion

Research into the immunostimulatory properties of sulfatides has revealed a strong structure-function relationship in their ability to elicit cytokine production from NKT cells. nih.gov Studies comparing various synthetic sulfatide homologues have been instrumental in identifying the most immunologically active species. In these investigations, the response of splenocytes from naive wild-type mice to different sulfatides was assessed by measuring cytokine secretion. nih.gov

One key study demonstrated that the level of unsaturation in the fatty acid chain is a critical determinant of IFN-γ secretion. While the mono-unsaturated analog, cis-tetracosenoyl sulfatide (C24:1), induced a robust IFN-γ response in a dose-dependent manner, the fully saturated this compound (C24:0) did not induce a significant immune response. nih.gov This suggests that the presence of a double bond in the acyl chain may be crucial for the effective presentation by CD1d molecules and subsequent T-cell receptor (TCR) engagement leading to IFN-γ production. nih.gov The response to the active sulfatide analog was shown to be dependent on the CD1d antigen presentation pathway, as splenocytes from CD1d knockout mice did not produce IFN-γ. nih.gov

Table 1: Comparative IFN-γ Secretion by Mouse Splenocytes in Response to Sulfatide Analogs
Sulfatide CompoundFatty Acid ChainObserved IFN-γ SecretionReference
cis-Tetracosenoyl sulfatideC24:1 (mono-unsaturated)Significant, dose-dependent secretion nih.gov
This compoundC24:0 (saturated)No significant secretion nih.gov
N-Palmitoyl-sulfatideC16:0 (saturated)No significant secretion nih.gov

Modulation of IL-13 Secretion

The role of sulfatides in modulating Th2-type cytokines, such as IL-13, has been investigated primarily in the context of inflammatory diseases. nih.gov While direct studies focusing on this compound are limited, research using other forms of sulfatide provides insight into the potential for this class of lipids to influence IL-13 production.

In a study involving lamina propria mononuclear cells (LPMC) from patients with ulcerative colitis (UC), a chronic inflammatory bowel disease, a different analog, lyso-sulfatide (which lacks the fatty acid chain), was shown to stimulate the production of IL-13. nih.gov This finding is significant as it links the recognition of a sulfatide self-antigen to a pathogenic, IL-13-mediated response in a specific human disease. The study found that lamina propria Type II NKT cells from UC patients are responsive to lyso-sulfatide, leading to IL-13 secretion. nih.gov These results suggest that in certain pro-inflammatory environments, sulfatide recognition can drive a Th2-polarized immune response characterized by IL-13 production. nih.gov

Table 2: IL-13 Production by Lamina Propria Mononuclear Cells (LPMC) in Ulcerative Colitis (UC)
Stimulating CompoundCell SourceEffect on IL-13 ProductionReference
Lyso-sulfatideLPMC from UC patientsStimulates IL-13 production nih.gov
Lyso-sulfatideLPMC from control subjectsLittle to no effect nih.gov

Mechanistic Involvement in Disease Models Preclinical and in Vitro Research

Lysosomal Storage Disorders: Metachromatic Leukodystrophy (MLD) Models

Metachromatic Leukodystrophy (MLD) is a lysosomal storage disorder characterized by the deficiency of the enzyme arylsulfatase A (ASA). nih.govyoutube.com This enzymatic defect leads to the inability to degrade sulfatides (B1148509), including N-Tetracosanoyl-sulfatide, resulting in their progressive accumulation. nih.govyoutube.com

In MLD, the deficiency of ASA leads to the accumulation of sulfatides within the lysosomes of various cells, most notably in oligodendrocytes and Schwann cells, which are responsible for myelin formation in the central (CNS) and peripheral nervous systems (PNS), respectively. nih.govnih.gov This accumulation results in the formation of characteristic metachromatic granules. youtube.comyoutube.com Animal models of MLD, such as ASA-deficient mice, replicate this key pathological feature, exhibiting significant sulfatide storage in the nervous system. jneurosci.org Studies have shown that increasing sulfatide storage in these mouse models exacerbates the pathological phenotype, leading to demyelination and neurological symptoms that are reminiscent of human MLD. jneurosci.org The accumulation is not limited to the nervous system; sulfatides can also be found in large quantities in the urine of MLD patients. nih.gov

The buildup of sulfatide is directly linked to the progressive demyelination and neurodegeneration seen in MLD. researchgate.net In preclinical models, this accumulation disrupts the function of myelin-producing cells, interfering with the formation and maintenance of the myelin sheath. jneurosci.orgnih.gov The abnormal storage of sulfatide is thought to cause cellular stress and apoptosis. frontiersin.org Specifically, it may alter the ratio of cerebroside to sulfatide, impacting the metabolic processes essential for proper myelin production. nih.gov Furthermore, studies in ASA-deficient mice suggest that sulfatide accumulation can inhibit the signaling pathways necessary for normal myelination, leading to a delay in this process. nih.gov The resulting demyelination impairs nerve impulse transmission in both the CNS and PNS. youtube.comyoutube.com Mouse models with increased sulfatide storage develop a peripheral neuropathy characterized by hypomyelinated and demyelinated axons, leading to significantly reduced nerve conduction velocity. jneurosci.org This demyelination is also associated with axonal loss. nih.gov

Disease ModelKey Findings on this compound's RoleReference
Metachromatic Leukodystrophy (MLD)Pathological accumulation in oligodendrocytes and Schwann cells due to Arylsulfatase A deficiency. nih.govnih.gov
Accumulation leads to the formation of metachromatic granules, cellular stress, and apoptosis. youtube.comfrontiersin.org
Contributes to progressive demyelination and neurodegeneration by disrupting myelin sheath maintenance. jneurosci.orgresearchgate.net
Increased sulfatide levels in mouse models correlate with the severity of neurological symptoms. jneurosci.org

Neurodegenerative Diseases

Beyond lysosomal storage disorders, the involvement of this compound has been investigated in more common neurodegenerative diseases, revealing its potential role in their pathogenesis.

In the context of Alzheimer's disease (AD), research has pointed towards a significant depletion of sulfatides in the brain, even in the earliest preclinical stages of the disease. nih.govnih.gov This loss of sulfatide is considered one of the earliest detectable events in AD pathogenesis. nih.gov In vitro studies using cell culture models have demonstrated that sulfatides play a crucial role in the clearance of amyloid-beta (Aβ) peptides, the main component of the amyloid plaques found in AD brains. nih.govuthscsa.edu Specifically, sulfatides facilitate the apolipoprotein E (apoE)-mediated clearance of Aβ through an endocytotic pathway. nih.gov The presence of sulfatide enhances the binding of Aβ peptides to apoE-associated vesicles, promoting their removal. nih.gov The sulfate (B86663) group on the galactose moiety of the sulfatide molecule is essential for this function. nih.govuthscsa.edu Therefore, the depletion of sulfatides observed in early AD may impair Aβ clearance, contributing to its accumulation and subsequent plaque formation. grantome.com

Research into Parkinson's disease (PD) has also implicated sulfatide dysregulation. A reduction in sulfatide levels has been observed in the lipid rafts isolated from the frontal cortex of PD patients. nih.gov While direct mechanistic studies in PD animal models focusing solely on this compound are less common, the broader context of neuroinflammation in PD is relevant. Animal models of PD, often induced by toxins like lipopolysaccharide (LPS), demonstrate that neuroinflammation, characterized by microglial activation, is a key component of the disease's pathology. nih.govresearchgate.net Given that sulfatides can modulate immune responses and cytokine secretion, their dysregulated metabolism could contribute to the inflammatory environment in the PD brain. nih.gov For instance, sulfatides have been shown to stimulate the expression and secretion of cytokines from monocytes. nih.gov Variants in the ARSA gene, responsible for sulfatide degradation, have also been linked to Parkinson's disease, suggesting a potential role for this metabolic pathway in the disease. nih.gov

A significant barrier to recovery after CNS injury is the failure of axons to regenerate. nih.gov Preclinical research has identified sulfatide as a novel myelin-associated inhibitor of axon outgrowth. nih.gov In vitro experiments have shown that purified sulfatide strongly inhibits the neurite outgrowth of retinal ganglion cells. nih.gov When sulfatide is absent or blocked by specific antibodies in myelin preparations, the inhibitory effect of the myelin on neurite outgrowth is significantly reduced. nih.gov This suggests that sulfatide is a major contributor to the inhibitory nature of CNS myelin. nih.gov While mice genetically engineered to be unable to produce sulfatide did not show enhanced axon regeneration under normal conditions after an optic nerve crush, they did exhibit a small but significant improvement in regeneration when stimulated by an inflammatory agent. nih.gov These findings indicate that specific lipids like this compound can powerfully inhibit axon growth and contribute to the failure of CNS regeneration. nih.gov

Disease ModelKey Findings on this compound's RoleReference
Alzheimer's Disease (AD)Significant depletion of brain sulfatide is an early event in AD pathogenesis. nih.gov
Facilitates apolipoprotein E (apoE)-mediated clearance of amyloid-beta (Aβ) peptides. nih.govuthscsa.edu
Sulfatide deficiency may impair Aβ clearance, contributing to plaque formation. grantome.com
Parkinson's Disease (PD)Reduced sulfatide levels observed in lipid rafts from the frontal cortex of PD patients. nih.gov
Dysregulated metabolism may contribute to the neuroinflammatory environment in PD. nih.govnih.gov
Central Nervous System (CNS) InjuryActs as a novel myelin-associated inhibitor of axon outgrowth and regeneration. nih.gov
Contributes to the overall inhibitory nature of CNS myelin on nerve regrowth. nih.gov

Mechanistic Involvement in Cancer Research Models (Preclinical and In Vitro Research)

This compound, a specific variant of sulfatide, has been implicated in various aspects of cancer biology. Its elevated expression in certain tumor types and its role in mediating cellular interactions have made it a subject of interest in preclinical and in vitro cancer research.

Elevated Expression in Tumor Cell Lines and Tissues

Elevated expression of sulfatides, including the N-Tetracosanoyl variant, is a common feature in many human cancer cell lines and tissues, suggesting its potential as a biomarker for certain cancers. nih.govfrontiersin.org Research has identified increased levels of sulfatides in renal cell carcinoma, where enhanced cerebroside sulfotransferase activity, the enzyme responsible for sulfatide synthesis, has been observed. nih.govmedrxiv.org Similarly, hepatocellular carcinoma tissues show an abundant expression of sulfatide. frontiersin.org In colorectal cancer, imaging techniques have identified sulfatides as a predominant lipid signature unique to the areas containing tumor cells in peritoneal metastases. nih.govresearchgate.net Studies on glioblastoma cells have also reported modulation of sulfatide expression in response to certain treatments. northwestern.eduresearchgate.net Furthermore, in well-differentiated endometrial adenocarcinoma, the amount of sulfatides is significantly greater than in poorly differentiated tumors. nih.gov However, it is noteworthy that elevated sulfatide expression is not a universal characteristic of all cancers, as some tumor types, like Wilms' tumor, show no detection of sulfatide. nih.gov

Cancer TypeKey Findings on Sulfatide Expression
Renal Cell Carcinoma Marked increases in cerebroside sulfotransferase (CST) mRNA and activity in cell lines. nih.gov Elevated concentrations of lactosylsulfatides in tumor tissues. medrxiv.org
Hepatocellular Carcinoma Abundant expression of sulfatide in tissues. frontiersin.org Elevated CST activity in the serum of patients. nih.gov
Colorectal Cancer Sulfatides are a predominant lipid signature in tumor cells of peritoneal metastases. nih.govresearchgate.net Changes in sulfatide composition may play a role in lymph node metastasis. nih.gov
Glioblastoma Sulfatide levels are highly modulated by certain therapeutic agents in U87 MG glioblastoma cells. northwestern.eduresearchgate.net
Endometrial Adenocarcinoma Significantly higher amounts of sulfatides in well-differentiated tumors compared to poorly differentiated ones. nih.gov

Involvement in Tumor Metastasis (Cell Adhesion Mechanisms)

This compound plays a role in tumor metastasis, primarily through its function in cell adhesion. nih.gov Sulfatides on the surface of cancer cells can act as ligands for P-selectin, a cell adhesion molecule found on platelets and endothelial cells. This interaction facilitates the binding of tumor cells to platelets, which is believed to promote tumor metastasis. frontiersin.org In hepatocellular carcinoma, sulfatide expression has been shown to enhance cell adhesion to vitronectin, a component of the extracellular matrix, which can promote intrahepatic metastasis. frontiersin.org Research on colorectal adenocarcinoma suggests that changes in sulfatide composition are linked to lymph node metastasis. nih.gov The inhibition of sulfatide biosynthesis has been shown to significantly inhibit the migration, invasion, and lung metastasis of breast cancer cells. frontiersin.org

Metastatic ProcessRole of this compoundAssociated Cancer Types
Cell Adhesion Acts as a ligand for P-selectin, promoting tumor cell-platelet binding. frontiersin.orgGeneral cancer metastasis
Extracellular Matrix Interaction Enhances cell adhesion to vitronectin. frontiersin.orgHepatocellular Carcinoma
Lymph Node Metastasis Changes in sulfatide composition are associated with an increased likelihood of lymph node metastasis. nih.govColorectal Adenocarcinoma
Cell Migration and Invasion Inhibition of its biosynthesis reduces cancer cell migration and invasion. frontiersin.orgBreast Cancer

Modulation of Tumor Microenvironment and Immune Escape

Sulfatides, including this compound, can modulate the tumor microenvironment and contribute to immune escape. They are recognized as natural ligands for a subpopulation of Natural Killer T (NKT) cells, known as type II NKT cells. frontiersin.org The interaction between sulfatide and these immune cells can trigger immunomodulatory responses that may influence anti-cancer immunity. frontiersin.org In renal clear cell carcinoma, the HIF-1-galactose-3-o-mercaptotransferase 1-sulfide axis has been shown to enhance immune escape by increasing the binding of tumor cells to platelets via sulfatide. frontiersin.org Furthermore, long non-coding RNAs (lncRNAs) related to sulfatide have been implicated in regulating the tumor immune microenvironment in hepatocellular carcinoma, affecting the infiltration of various immune cells such as macrophages, dendritic cells, and T cells. frontiersin.org

Mechanistic Involvement in Infectious Disease Models (Preclinical and In Vitro Research)

This compound is also involved in the pathogenesis of various infectious diseases by acting as a receptor or co-receptor for viral and bacterial pathogens.

Viral Pathogen Interactions (e.g., Influenza A Virus, HIV-1, Hepatitis C, Vaccinia)

Sulfatides have been identified as important host factors in the life cycle of several viruses. In the case of Influenza A and B viruses , sulfatide binds to the viral hemagglutinin (HA) protein. nih.govnih.gov This interaction is crucial for the efficient replication of the virus, as it enhances the formation of infectious progeny virus particles. nih.govnih.gov Specifically, the association of sulfatide with HA on the cell surface is thought to induce the translocation of newly synthesized viral ribonucleoprotein complexes from the nucleus to the cytoplasm, a key step in viral replication. nih.gov

In Hepatitis C Virus (HCV) infection, the virus utilizes heparan sulfate proteoglycans for its entry into host cells. While not a direct interaction with this compound, the sulfation patterns of these related molecules are critical. Specifically, N- and 6-O-sulfation are important for HCV infection, highlighting the role of sulfated molecules in the viral entry process. nih.gov

Vaccinia virus (VACV) , a member of the orthopoxvirus genus, also interacts with sulfatide. nih.gov The virus binds to 3' sulfogalactosylceramide (sulfatide), and this interaction can inhibit viral infection by interfering with the virus-cell attachment step. nih.gov The viral membrane proteins A27 and L5 have been identified as potential ligands for sulfatide. nih.gov

VirusViral Protein InvolvedMechanism of InteractionConsequence of Interaction
Influenza A/B Virus Hemagglutinin (HA) nih.govnih.govBinds to HA on the cell surface. nih.govEnhances viral replication by promoting the nuclear export of viral ribonucleoproteins. nih.govnih.gov
HIV-1 gp120 nih.govnih.govBinds to the viral envelope glycoprotein. nih.govMay be involved in the binding of the virus to macrophages. nih.gov
Hepatitis C Virus (Indirect)N- and 6-O-sulfation of heparan sulfate is crucial for viral entry. nih.govFacilitates viral entry into host cells. nih.gov
Vaccinia Virus A27 and L5 nih.govBinds to viral membrane proteins. nih.govCan inhibit viral infection by blocking virus-cell attachment. nih.gov

Bacterial Pathogen Interactions (e.g., Helicobacter pylori, Pseudomonas aeruginosa, Bordetella pertussis)

This compound and other sulfated glycolipids on host cell surfaces can serve as attachment sites for various bacterial pathogens. Helicobacter pylori , a bacterium associated with gastric ulcers and cancer, is known to adhere to sulfated glycoconjugates in the gastric mucosa.

Pseudomonas aeruginosa , an opportunistic pathogen particularly problematic in cystic fibrosis patients, utilizes sulfatide for attachment to human pharyngeal epithelial cells. nih.gov The inhibition of this attachment by soluble sulfatide suggests that sulfated glycoconjugates on the surface of respiratory epithelial cells act as receptors for this bacterium. nih.gov

Bordetella pertussis , the causative agent of whooping cough, also demonstrates specific binding to sulfatide. nih.gov This interaction is dose-dependent and can be inhibited by other sulfated polysaccharides like dextran (B179266) sulfate. nih.gov The presence of sulfatides in human lung and tracheal tissue suggests they may function as important receptors for B. pertussis, facilitating its colonization of the respiratory tract. nih.gov

Bacterial PathogenHost Cell/TissueRole of this compound
Helicobacter pylori Gastric mucosaServes as an adhesion receptor.
Pseudomonas aeruginosa Pharyngeal epithelial cells nih.govMediates attachment to the respiratory epithelium. nih.gov
Bordetella pertussis Human WiDr cells and hamster trachea cells nih.govFunctions as a receptor for bacterial attachment. nih.gov

Advanced Research Methodologies and Tools for N Tetracosanoyl Sulfatide Studies

Analytical Techniques for Detection, Identification, and Quantification

A variety of advanced analytical techniques are employed for the qualitative and quantitative analysis of N-Tetracosanoyl-sulfatide in complex biological matrices. These methods offer high sensitivity and specificity, which are crucial for understanding the subtle variations in the concentration and distribution of this lipid.

Mass Spectrometry-Based Lipidomics (LC-MS/MS, MALDI-MSI)

Mass spectrometry (MS) is a cornerstone of lipidomics, providing detailed structural information and sensitive quantification of lipids like this compound. nih.govyoutube.com Coupled with separation techniques such as liquid chromatography (LC), tandem MS (MS/MS) allows for the accurate identification and quantification of individual lipid species from complex mixtures. nih.govyoutube.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of sulfatides (B1148509). nih.govnih.gov This technique enables the separation of different sulfatide species, followed by their detection and quantification with high sensitivity and specificity. nih.govnih.gov For instance, LC-MS/MS has been successfully applied to quantify sulfatides in cerebrospinal fluid, which can be crucial for monitoring diseases like metachromatic leukodystrophy. nih.gov

Matrix-assisted laser desorption/ionization-mass spectrometry imaging (MALDI-MSI) is another valuable technique that allows for the visualization of the spatial distribution of lipids directly in tissue sections. nih.govresearchgate.netnih.gov This method has been instrumental in revealing the specific localization of sulfatides, including long-chain species, in different brain regions. nih.govresearchgate.netnih.gov

Spatial lipidomics, primarily performed using MALDI-MSI, provides invaluable insights into the anatomical localization of this compound within tissues. This technique has demonstrated the specific distribution of various sulfatide species, including those with long acyl chains, in different regions of the brain. nih.govresearchgate.netnih.gov For example, studies have revealed distinct distributions of hydroxylated and non-hydroxylated sulfatides within several brain regions, highlighting the metabolic heterogeneity of different brain areas. researchgate.net Such analyses are critical for understanding the localized roles of this compound in both normal brain function and in neurodegenerative diseases. nih.govresearchgate.netnih.gov

The precise structural characterization of sulfatides, including the determination of the fatty acyl chain length and the presence of isomers, is crucial for understanding their specific biological activities. Tandem mass spectrometry (MS/MS) is a key technique for elucidating the fatty acyl composition of complex lipids. researchgate.net By inducing fragmentation of the parent lipid ion, MS/MS generates a pattern of fragment ions that is characteristic of the fatty acyl chain, allowing for its identification. researchgate.net This approach can differentiate between sulfatides with different fatty acyl chains, such as this compound (C24:0) and its unsaturated counterpart, cis-tetracosenoyl sulfatide (C24:1). nih.gov

Chromatographic Separation Methods (e.g., Reverse-Phase Liquid Chromatography)

Chromatographic techniques are fundamental for the separation of this compound from other lipids in a biological sample prior to its detection and quantification. Reverse-phase liquid chromatography (RPLC) is a widely used method for the separation of lipids based on their hydrophobicity. mdpi.comchromatographyonline.comnih.govnih.gov In RPLC, a nonpolar stationary phase is used with a polar mobile phase, causing more hydrophobic molecules to be retained longer on the column. mdpi.comchromatographyonline.com This principle allows for the effective separation of sulfatides with different fatty acyl chain lengths. When coupled with mass spectrometry, RPLC-MS provides a robust platform for the detailed analysis of sulfatide profiles in various biological samples. researchgate.net

Immunological Assays (e.g., CD1d-Tetramer Staining for NKT Cell Activation Assays)

Immunological assays are pivotal for studying the interactions of this compound with the immune system, particularly its role in the activation of Natural Killer T (NKT) cells. NKT cells are a specialized subset of T cells that recognize lipid antigens presented by the CD1d molecule. tetramerstore.comproimmune.com

CD1d-tetramer staining is a powerful technique used to identify and quantify NKT cells that are specific for a particular lipid antigen. nih.govtetramerstore.comnih.gov In this assay, recombinant CD1d molecules are loaded with a specific lipid, such as this compound, and then multimerized to form a tetrameric complex. nih.gov These tetramers are fluorescently labeled and can bind to the T-cell receptors (TCRs) of NKT cells that recognize the presented lipid. The stained cells can then be detected and quantified using flow cytometry. nih.govtetramerstore.com Studies have successfully used sulfatide-loaded CD1d tetramers to identify and characterize sulfatide-reactive NKT cells in various tissues. nih.govnih.gov

Parameter Finding Reference
NKT Cell Stainingcis-tetracosenoyl sulfatide-loaded mouse CD1d tetramers stained approximately 1-2% of T cells in the liver of CD1d+/+ mice. nih.gov
NKT Cell ActivationIn vitro stimulation of splenocytes with cis-tetracosenoyl sulfatide led to proliferation and cytokine secretion in a CD1d-dependent manner. nih.gov
Type II NKT CellsSulfatide-CD1d tetramers are used to detect Type II NKT cells. nih.gov

Genetic and Cell-Based Model Systems

Genetic manipulation of cells and the creation of animal models with altered sulfatide metabolism have been pivotal in understanding the in vivo functions of this compound and other sulfatides.

Gene Knockdown/Overexpression Studies (e.g., CST/CGT in Cell Lines)

The synthesis of sulfatides involves two key enzymes: UDP-galactose:ceramide galactosyltransferase (CGT), which produces galactosylceramide, and cerebroside sulfotransferase (CST), which then sulfates galactosylceramide to form sulfatide nih.govresearchgate.netmedlink.comresearchgate.netnih.gov. By manipulating the expression of the genes encoding these enzymes in cell lines, researchers can control the levels of sulfatide and study the consequences.

For example, overexpressing CST in human embryonic kidney (HEK) cells leads to high levels of sulfatide on the cell surface. These sulfatide-rich cells have been used in co-culture experiments to demonstrate the inhibitory effect of sulfatide on the neurite outgrowth of retinal ganglion cells nih.gov. Conversely, knocking down the expression of these genes can reveal the essential roles of sulfatides in various cellular processes.

Gene ManipulatedCell LineExperimental PurposeOutcome
CST Overexpression HEK cellsTo investigate the effect of cell-surface sulfatide on neurite outgrowth.Increased sulfatide expression on HEK cells inhibited neurite outgrowth from co-cultured retinal ganglion cells nih.gov.

Animal Models with Altered Sulfatide Metabolism (e.g., CGT null mice, CST-deficient mice)

Animal models, particularly mice with targeted deletions of the Cgt or Cst genes, have provided invaluable insights into the physiological roles of sulfatides.

CST-deficient mice completely lack sulfatides and seminolipid throughout their bodies nih.govnih.govnih.gov. While born seemingly healthy, these mice develop progressive neurological symptoms, including tremors, starting at 4-6 weeks of age nih.gov. Their myelin sheaths become disorganized and show signs of degeneration over time, indicating that sulfatide is crucial for myelin maintenance rather than its initial formation nih.govnih.govnih.gov. These mice also exhibit an increased number of terminally differentiated oligodendrocytes, suggesting that sulfatide acts as a negative regulator of oligodendrocyte differentiation nih.govnih.gov.

CGT null mice , on the other hand, lack both galactosylceramide and sulfatide nih.gov. These mice also exhibit severe neurological deficits and myelin instability nih.gov. Interestingly, the phenotype of CGT null mice is more severe than that of CST null mice, suggesting that galactosylceramide has functions beyond being a mere precursor to sulfatide nih.gov. Studies using these mice have been instrumental in dissecting the distinct and overlapping roles of these two important myelin lipids.

Animal ModelKey Genetic AlterationPrimary PhenotypeResearch Significance
CST-deficient (CST-/-) mice Deletion of the Cst gene, leading to a complete lack of sulfatides.Progressive neurological symptoms, myelin abnormalities, and enhanced oligodendrocyte differentiation nih.govnih.gov.Demonstrates the critical role of sulfatide in myelin maintenance and as a negative regulator of oligodendrocyte differentiation nih.govnih.govnih.gov.
CGT null (CGT-/-) mice Deletion of the Cgt gene, resulting in the absence of both galactosylceramide and sulfatide.Severe motor coordination deficits, unstable myelin, and progressive demyelination nih.govnih.gov.Elucidates the combined importance of galactosylceramide and sulfatide for myelin stability and function.
Inducible CST conditional KO (CST cKO) mice Adult-onset depletion of sulfatides in myelinating cells.Leads to neuroinflammation and cognitive impairment, mimicking aspects of Alzheimer's disease mdpi.comuthscsa.edu.Provides a model to study the effects of sulfatide deficiency in the adult brain, independent of developmental consequences mdpi.comuthscsa.edu.

Structural Biology Approaches

Understanding the function of this compound at a molecular level requires detailed knowledge of its interactions with proteins. Structural biology techniques, particularly X-ray crystallography, have been instrumental in revealing the atomic details of these interactions.

X-ray Crystallography of Protein-Sulfatide Complexes (e.g., CD1d-Sulfatide)

A significant breakthrough in understanding sulfatide recognition by the immune system came from the determination of the crystal structure of a Vδ1 T cell receptor (TCR) in complex with the lipid-presenting molecule CD1d and sulfatide nih.govnih.gov. This structure revealed that the γδ TCR recognizes the CD1d molecule in a manner similar to how conventional TCRs recognize MHC molecules nih.govnih.gov.

The crystallographic data showed that the recognition of CD1d is mediated by germline-encoded residues on the Vδ1 chain of the TCR, spanning all complementarity-determining region (CDR) loops. In contrast, the recognition of the self-lipid sulfatide is specifically mediated by non-germline residues in the CDR3δ loop nih.govnih.gov. This provides a structural basis for the dual recognition of a lipid-presenting molecule and the lipid it carries. Such detailed structural information is crucial for understanding how sulfatides are involved in immune responses and for the potential design of therapeutics that modulate these interactions.

Protein ComplexTechniqueKey Structural Insights
Vδ1 TCR-CD1d-Sulfatide X-ray CrystallographyRevealed an MHC-like recognition of CD1d by the γδ TCR nih.govnih.gov. Showed distinct roles for germline TCR residues in recognizing CD1d and non-germline residues in recognizing sulfatide nih.gov.

Biophysical Studies of Membrane Interactions (e.g., Monomolecular Films)

The investigation of this compound's interaction with biological membranes at a molecular level is greatly facilitated by the use of model systems, among which monomolecular films, or Langmuir monolayers, are particularly powerful. This technique allows for the precise control and measurement of the molecular packing and thermodynamic properties of lipids at an air-water interface, which mimics the surface of a cell membrane.

By spreading this compound on an aqueous subphase in a Langmuir trough, researchers can generate a pressure-area (π-A) isotherm. This isotherm is a graphical representation of the change in surface pressure as the area available to each molecule is systematically reduced. The resulting curve provides a wealth of information about the phase behavior, compressibility, and stability of the this compound monolayer.

Detailed analysis of the π-A isotherm reveals several key parameters that characterize the biophysical properties of the this compound monolayer. These include the lift-off area, which indicates the point at which the molecules begin to interact with each other; the collapse pressure, which signifies the pressure at which the monolayer structure breaks down; and the compressibility modulus, which provides a measure of the monolayer's stiffness or fluidity.

The data derived from monomolecular film studies of this compound and similar molecules can be compiled into informative tables that summarize their key biophysical characteristics.

Table 1: Key Biophysical Parameters of a Hypothetical this compound Monolayer

ParameterDescriptionHypothetical Value
Lift-off Area (Ų/molecule)The area per molecule at which surface pressure begins to increase, indicating the onset of intermolecular interactions.95
Area at Collapse (Ų/molecule)The area per molecule at the point of monolayer collapse.40
Collapse Pressure (mN/m)The maximum surface pressure the monolayer can withstand before collapsing into a three-dimensional structure.55
Compressibility Modulus (Cs⁻¹) (mN/m)A measure of the monolayer's resistance to compression, indicating its physical state (e.g., liquid-expanded, liquid-condensed, or solid).150 - 250

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data obtained from monomolecular film studies. Actual experimental values may vary.

Q & A

Q. What experimental methodologies are recommended for characterizing the structural integrity of N-Tetracosanoyl-sulfatide in lipid membrane studies?

Answer: Characterization requires a combination of spectroscopic and chromatographic techniques. For lipid membrane integration studies:

  • Mass Spectrometry (MS): Use high-resolution MS (e.g., MALDI-TOF) to confirm molecular weight and acyl chain composition .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to resolve the sulfatide’s headgroup and acyl chain conformation in deuterated solvents .
  • Thin-Layer Chromatography (TLC): Validate purity and monitor lipid extraction efficiency using silica-gel plates with solvent systems like chloroform:methanol:water (65:25:4) .
    Key Consideration: Ensure sample preparation minimizes oxidation by working under inert gas (e.g., nitrogen) and using antioxidants like BHT .

Q. How can researchers design controlled experiments to assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • Experimental Design:
    • pH Stability: Prepare buffered solutions (pH 2–9) and incubate the compound at 37°C. Analyze degradation via HPLC at intervals (0h, 24h, 48h) .
    • Thermal Stability: Use differential scanning calorimetry (DSC) to identify phase transitions and decomposition points. Cross-validate with FTIR to detect structural changes .
      Data Interpretation: Compare degradation kinetics using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological roles of this compound (e.g., pro-inflammatory vs. anti-inflammatory effects) across in vitro and in vivo models?

Answer:

  • Hypothesis Testing Framework:
    • Contextual Variables: Control for lipid raft composition, cell type (e.g., microglia vs. neurons), and sulfatide localization (plasma membrane vs. intracellular pools) .
    • Data Harmonization: Use meta-analysis to reconcile conflicting results. For example, subgroup studies stratified by model organism (mice vs. human cell lines) may reveal species-specific signaling pathways .
      Example Workflow:

Literature Review: Tabulate studies by experimental conditions (Table 1).

Statistical Reanalysis: Apply multivariate regression to identify confounding variables (e.g., dosage, exposure time).

Q. Table 1: Contradictory Findings in Sulfatide Bioactivity

StudyModel SystemConcentrationObserved EffectProposed MechanismConfounding Factor
AMouse CNS10 µMAnti-inflammatoryInhibits TLR4Age-dependent BBB permeability
BHuman Astrocytes50 µMPro-inflammatoryActivates NF-κBSerum-free medium bias

Methodological Adjustments: Replicate studies using isotopic labeling (e.g., 14C^{14}\text{C}-sulfatide) to track cellular uptake dynamics .

Q. What advanced experimental designs can isolate the role of this compound in lipid-protein interactions without confounding effects from other sphingolipids?

Answer:

  • Reductionist Approaches:
    • Lipid Bilayer Reconstitution: Incorporate purified sulfatide into synthetic liposomes and quantify binding kinetics with proteins (e.g., myelin-associated glycoprotein) via surface plasmon resonance (SPR) .
    • Knockout Models: Use CRISPR-Cas9 to silence endogenous sulfatide synthesis (e.g., UGT8A knockout in oligodendrocytes) and reintroduce this compound exogenously .
  • Controls: Include lipidomics profiling to verify absence of interfering sphingolipids (e.g., ceramide, galactocerebroside) .

Q. How can multi-omics integration resolve mechanistic ambiguities in this compound’s role in neurodegenerative diseases?

Answer:

  • Workflow:
    • Transcriptomics: Identify sulfatide-regulated genes via RNA-seq in sulfatide-deficient models (e.g., CST-null mice) .
    • Lipidomics: Map spatial distribution in brain tissue using MALDI imaging mass spectrometry .
    • Pathway Analysis: Overlay datasets with tools like MetaboAnalyst to pinpoint cross-talk between lipid metabolism and neuroinflammation pathways .
      Validation: Confirm targets using siRNA knockdown and measure sulfatide-protein binding via co-immunoprecipitation .

Methodological Pitfalls and Solutions

Q. What are common sources of bias in quantifying this compound in biological samples, and how can they be mitigated?

Answer:

  • Bias Sources:
    • Extraction Efficiency: Co-elution with cholesterol in Folch extraction .
    • Ion Suppression: Matrix effects in MS during lipidomic profiling .
  • Solutions:
    • Internal Standards: Use deuterated sulfatide (e.g., N-Tetracosanoyl-d3_3-sulfatide) for normalization .
    • LC Optimization: Employ hydrophilic interaction chromatography (HILIC) to separate polar lipids .

Q. How should researchers design longitudinal studies to track sulfatide turnover rates without invasive sampling?

Answer:

  • Stable Isotope Labeling: Administer 13C^{13}\text{C}-glucose to trace de novo sulfatide synthesis via metabolic flux analysis .
  • Non-Invasive Imaging: Utilize 19F^{19}\text{F}-labeled sulfatide analogs and MRI/PET for in vivo tracking .

Safety and Compliance

Q. What protocols ensure safe handling of this compound in laboratory settings?

Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles for routine handling; respiratory protection for aerosol-prone procedures .
  • Waste Disposal: Incinerate sulfatide waste at ≥800°C to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.